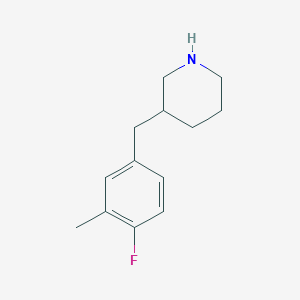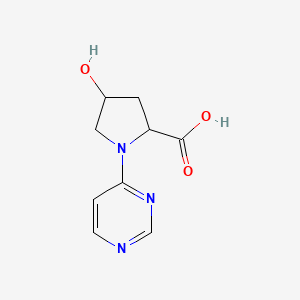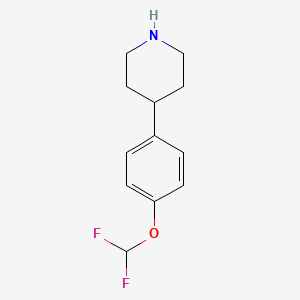
3-(4-Fluoro-3-methylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-3-methylbenzyl)piperidine is an organic compound with the molecular formula C13H18FN It features a piperidine ring substituted with a 4-fluoro-3-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-3-methylbenzyl chloride is added dropwise to a solution of piperidine and the base in the chosen solvent. The mixture is then heated under reflux for several hours.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-3-methylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Fluoro-methylbenzyl ketone or fluoro-methylbenzoic acid.
Reduction: Fluoro-methylbenzylamine or fluoro-methylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-3-methylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-3-methylbenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluoro group can enhance its binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(4-Fluoro-2-methylbenzyl)piperidine
- 4-(5-Fluoro-2-methylbenzyl)piperidine
Uniqueness
3-(4-Fluoro-3-methylbenzyl)piperidine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H18FN |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-[(4-fluoro-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-7-11(4-5-13(10)14)8-12-3-2-6-15-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
DEHXAKLRFLTVME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC2CCCNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)










